![molecular formula C8H5NO3S B12878108 4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)
4-Mercaptobenzo[d]oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Mercaptobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to the benzoxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptobenzo[d]oxazole-2-carboxylic acid typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting intermediate is then subjected to cyclization to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, alkylated, or arylated benzoxazole derivatives
Scientific Research Applications
4-Mercaptobenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Mercaptobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation, gas exchange, and ion transport .
Comparison with Similar Compounds
2-Mercaptobenzoxazole: Similar structure but lacks the carboxylic acid group.
4-Mercaptobenzothiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Benzoxazole-2-carboxylic acid: Lacks the mercapto group.
Uniqueness: 4-Mercaptobenzo[d]oxazole-2-carboxylic acid is unique due to the presence of both the mercapto and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5NO3S |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
4-sulfanyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)7-9-6-4(12-7)2-1-3-5(6)13/h1-3,13H,(H,10,11) |
InChI Key |
FPNIKYXCFUZKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


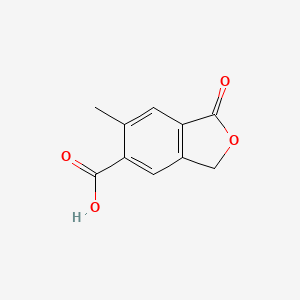
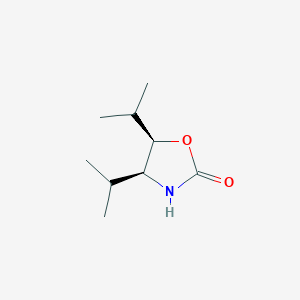
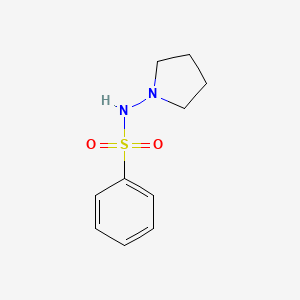
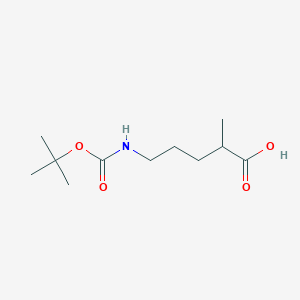
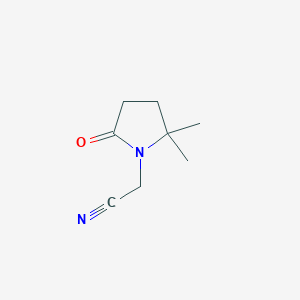



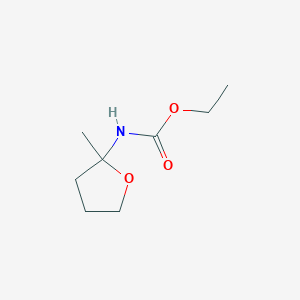


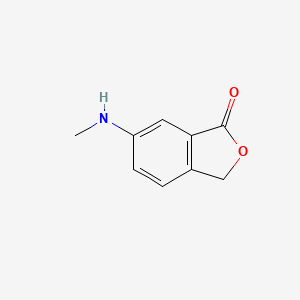
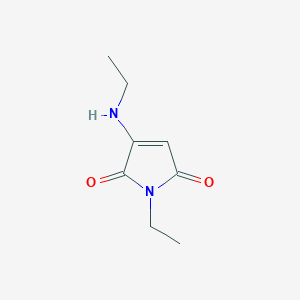
![4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12878102.png)
